3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides, specifically characterized by the presence of a tetrazole ring. This compound features a methyl group and a tetrazole moiety attached to a phenyl ring, which enhances its potential for various biological activities. Tetrazoles are known for their stability and high nitrogen content, making them valuable in medicinal chemistry and material science.
The compound is classified under the category of substituted tetrazoles, which are derivatives of the parent tetrazole structure. Tetrazoles can be categorized based on their substitution patterns, including mono-, di-, and tri-substituted variants . The synthesis of this compound typically involves coupling reactions that form the tetrazole ring from nitriles and sodium azide, followed by further modifications to introduce the benzamide structure.
The synthesis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide generally involves several key steps:
The molecular structure of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can be described as follows:
This structure allows for potential interactions with biological targets, influencing its pharmacological properties.
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for this compound often involves its interaction with specific biological targets. For example, compounds containing tetrazole rings have been shown to inhibit enzymes critical for bacterial DNA replication, such as DNA gyrase. This inhibition disrupts bacterial cell division, leading to cell death.
The melting point and boiling point data are often not specified in literature but can be determined experimentally.
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific applications:
The systematic IUPAC name 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide provides unambiguous specification of its molecular framework. The nomenclature delineates three key components:
This compound is registered under CAS RN 1333994-50-5 and adheres to the molecular formula C₁₆H₁₅N₅O₂ (molecular weight: 309.33 g/mol) [1] [5]. Its structural taxonomy classifies it as a disubstituted benzamide featuring a 1,4-disubstituted benzene core with pharmacologically active substituents at both termini. Key structural characteristics include:
Table 1: Structural Taxonomy and Molecular Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide |
| CAS Registry Number | 1333994-50-5 |
| Molecular Formula | C₁₆H₁₅N₅O₂ |
| Molecular Weight | 309.33 g/mol |
| Hydrogen Bond Acceptors | 6 (N₅O₂ topology) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
| Planar Bioactive Groups | Benzamide, tetrazole, phenyl linker |
The tetrazole ring adopts the 1H-tautomeric form, positioning the acidic proton on the ring nitrogen adjacent to the phenyl spacer rather than the N-H configuration of 2H-tautomers [3]. This arrangement creates a coplanar orientation between the tetrazole and connected phenyl ring, facilitating π-stacking interactions in biological targets. The 3-methylbenzoyl group introduces steric asymmetry while avoiding ortho-substitution conflicts with the amide bond. Computational models indicate a Polar Surface Area (PSA) of ~70.3 Ų, suggesting moderate membrane permeability balanced by hydrogen-bonding capacity .
The tetrazole ring in this benzamide derivative functions as a high-fidelity bioisostere for carboxylic acid groups, providing critical advantages in drug optimization. This bioisosteric substitution addresses three key limitations of carboxylic acids while preserving pharmacological activity:
Table 2: Comparative Bioisosteric Properties: Tetrazole vs. Carboxylic Acid
| Property | Tetrazole | Carboxylic Acid | Pharmacological Impact |
|---|---|---|---|
| Acidity (pKa) | 4.5–4.9 | 4.0–4.5 | Similar ionization at physiological pH |
| Geometry | Planar ring (0.37 nm spread) | Trigonal carbonyl | Mimics carboxylate resonance system |
| Hydrogen Bond Capacity | 2–3 acceptor sites | 2 acceptor, 1 donor sites | Enhanced target engagement versatility |
| Metabolic Vulnerability | Low (resists conjugation) | High (glucuronidation site) | Improved pharmacokinetic profiles |
These properties have proven indispensable across therapeutic domains. Tetrazole-containing benzamides exhibit documented activity as xanthine oxidase inhibitors (hyperuricemia/gout treatment), angiotensin II receptor blockers (hypertension), and antibacterial agents through enzyme inhibition mechanisms [3] [4] . The bioisosteric effect is particularly vital in CNS-targeted agents where blood-brain barrier penetration is essential, as demonstrated by tetrazole analogs showing 3–5× greater brain:plasma ratios than carboxylate equivalents [3].
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide occupies a distinctive niche within benzamide pharmacophores due to its dual-domain bioactivity. Unlike conventional benzamides that rely solely on amide hydrogen bonding, this compound integrates two bioactivity-enhancing elements:
This architecture positions it between two established benzamide subclasses:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3